

# Investigating Cross-Resistance Between Topoisomerase I and II Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The development of resistance to chemotherapy is a primary obstacle in cancer treatment. Topoisomerase inhibitors, which target enzymes essential for DNA replication and repair, are a cornerstone of many chemotherapy regimens. However, their efficacy can be limited by the emergence of drug resistance. A particularly challenging phenomenon is cross-resistance, where cancer cells resistant to one type of topoisomerase inhibitor also exhibit resistance to inhibitors of a different topoisomerase. This guide provides a comparative overview of the mechanisms underlying cross-resistance between topoisomerase I (Top1) and topoisomerase II (Top2) inhibitors, supported by experimental data and detailed methodologies.

## **Mechanisms of Cross-Resistance**

Cross-resistance between Top1 and Top2 inhibitors is a multifaceted problem driven by several cellular mechanisms. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve patient outcomes.

One of the primary mechanisms involves the alteration of the drug targets themselves. Point mutations in the genes encoding Top1 or Top2 can lead to changes in the enzyme structure, reducing the binding affinity of the inhibitors.[1] While mutations in Top1 primarily confer resistance to Top1 inhibitors like camptothecin and its analogs (e.g., topotecan, irinotecan), and mutations in Top2 affect the efficacy of Top2 inhibitors such as etoposide and doxorubicin,







some mutations may indirectly affect the function or expression of the other topoisomerase.[1]

A more common mechanism of cross-resistance is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as drug efflux pumps, actively removing a wide range of structurally and functionally diverse compounds from the cell, including both Top1 and Top2 inhibitors.[1][3] Several members of the ABC transporter family, such as P-glycoprotein (P-gp/MDR1/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), have been implicated in resistance to topoisomerase inhibitors.[4][5][6] For instance, studies have shown that ABCB1 is associated with resistance to etoposide (a Top2 inhibitor), while ABCG2 is linked to resistance to SN-38, the active metabolite of the Top1 inhibitor irinotecan.[5] The broad substrate specificity of these transporters allows them to confer resistance to a wide array of chemotherapeutic agents, leading to a multidrug resistance (MDR) phenotype.

Finally, alterations in cellular pathways downstream of topoisomerase inhibition can also contribute to cross-resistance. These include enhanced DNA repair mechanisms and defects in apoptotic signaling pathways.[1][7] Since both types of inhibitors ultimately lead to DNA strand breaks (single-strand breaks for Top1 inhibitors and double-strand breaks for Top2 inhibitors), upregulation of DNA repair pathways can nonspecifically protect the cell from the cytotoxic effects of either class of drugs.[8] Similarly, alterations in apoptotic pathways can make cancer cells generally more resistant to a variety of cellular insults, including the DNA damage induced by topoisomerase inhibitors.

# **Quantitative Comparison of Inhibitor Efficacy**

The following table summarizes experimental data from a study on neuroblastoma cell lines, illustrating the cross-resistance between the Top1 inhibitors topotecan and SN-38, and the Top2 inhibitor etoposide. The data is presented as the concentration of the drug required to inhibit cell growth by 90% (LC90). Higher LC90 values indicate greater resistance.



| Cell Line | Etoposide LC90<br>(μΜ) | Topotecan LC90<br>(nM) | SN-38 LC90 (nM) |
|-----------|------------------------|------------------------|-----------------|
| SMS-KCNR  | >100                   | >100                   | >100            |
| SMS-SAN   | 15.5                   | 12.5                   | 2.5             |
| CHLA-15   | 25                     | 15                     | 3               |
| CHLA-20   | >100                   | >100                   | >100            |
| CHLA-90   | >100                   | 50                     | 15              |
| CHLA-119  | >100                   | >100                   | >100            |
| CHLA-136  | >100                   | >100                   | >100            |
| CHLA-140  | >100                   | 60                     | 20              |

Data adapted from Keshelava et al., 2000.[9]

As the data indicates, cell lines resistant to etoposide (LC90 > 100  $\mu$ M) also demonstrated significant resistance to topotecan and SN-38, with LC90 values often exceeding clinically achievable concentrations.[9] This highlights the clinical challenge of cross-resistance in neuroblastoma.

# Experimental Protocols Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of an inhibitor that is required to inhibit the growth of a cell line by 50% (IC50).

#### Materials:

- Cancer cell lines (e.g., neuroblastoma cell lines)
- Complete growth medium (e.g., RPMI 1640 with 10% fetal bovine serum)
- Topoisomerase inhibitors (e.g., etoposide, topotecan, SN-38)



- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of the topoisomerase inhibitors in complete growth medium.
- Remove the medium from the wells and add 100 μL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
- Incubate the plate for 72 hours at 37°C.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
- Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

# **Western Blotting for ABC Transporter Expression**



This protocol is used to detect the expression levels of ABC transporters like P-gp, MRP1, and BCRP in cell lysates.

#### Materials:

- Cell lysates from sensitive and resistant cell lines
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies against the target ABC transporters and a loading control (e.g., β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Determine the protein concentration of the cell lysates using a protein assay kit.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.



- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and detect the signal using an imaging system.
- Quantify the band intensities and normalize to the loading control to compare the expression levels between cell lines.

# **Visualizations**

The following diagrams illustrate key concepts related to cross-resistance between topoisomerase inhibitors.



Click to download full resolution via product page

Caption: Mechanism of ABC transporter-mediated cross-resistance.





Click to download full resolution via product page

Caption: Experimental workflow for developing and characterizing resistant cell lines.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mechanisms of Resistance to Topoisomerase Targeting Holland-Frei Cancer Medicine -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms regulating resistance to inhibitors of topoisomerase II PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of ABC transporters in cancer chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Topoisomerase inhibitor Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Investigating Cross-Resistance Between Topoisomerase I and II Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393485#investigating-cross-resistance-between-topoisomerase-i-and-ii-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com